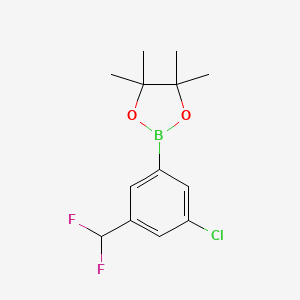
2-(3-Chloro-5-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-Chloro-5-(difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organoboron compound. Organoboron compounds are widely used in organic synthesis due to their versatility, and they’re often used as catalysts or reagents .
Molecular Structure Analysis
The molecule contains a phenyl ring which is a common structural unit in organic chemistry. The phenyl ring is substituted with a chloro group and a difluoromethyl group. The molecule also contains a 1,3,2-dioxaborolane ring, which is a type of organoboron compound .Chemical Reactions Analysis
Organoboron compounds are known to undergo a variety of chemical reactions, including hydroboration, transmetallation, and others. The specific reactions that this compound might undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be inferred from the structure. For example, the presence of fluorine atoms could make the compound relatively stable and unreactive. The chloro group might make the compound somewhat polar .Applications De Recherche Scientifique
Applications in Polymer Synthesis
This compound is explored for its role in the precision synthesis of polymers through catalyst-transfer Suzuki-Miyaura coupling polymerization. Such processes enable the production of polymers like poly(3-hexylthiophene) with narrow molecular weight distribution and almost perfect head-to-tail regioregularity. The synthesis leverages catalyst-transfer mechanisms for the controlled polymerization of monomers, demonstrating its utility in designing well-defined polymer architectures (Yokozawa et al., 2011).
Material Science and Engineering
In material science, the compound contributes to the development of high-performance materials. For example, it's used in the chain-growth polymerization for synthesizing polyfluorenes via the Suzuki-Miyaura coupling reaction. This application highlights its value in creating materials with specific optical properties, essential for electronics and photonics (Yokoyama et al., 2007).
Synthesis of Fluorinated Compounds
The compound serves as a precursor in the synthesis of fluorinated compounds, which are crucial in various domains, including organic electronics and pharmaceuticals. The efficient introduction of fluorine atoms into target molecules can significantly alter their chemical and physical properties, making this application highly valuable (Prakash et al., 2012).
High-Performance Polymers
It is also instrumental in synthesizing high glass-transition temperature and organosoluble novel arylene ether polymers. These polymers exhibit outstanding thermal stability and solubility in a wide range of organic solvents, making them suitable for advanced engineering applications (Huang et al., 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[3-chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClF2O2/c1-12(2)13(3,4)19-14(18-12)9-5-8(11(16)17)6-10(15)7-9/h5-7,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKIJHNWAFFHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

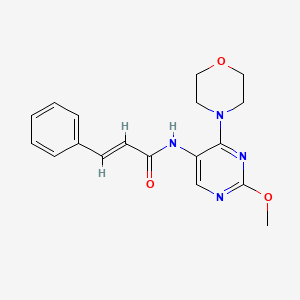

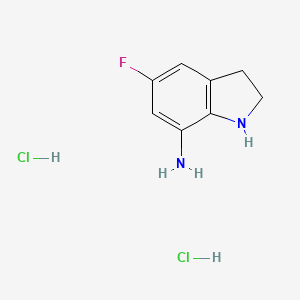
![(2E)-3-(4-fluorophenyl)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B2651225.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2651226.png)
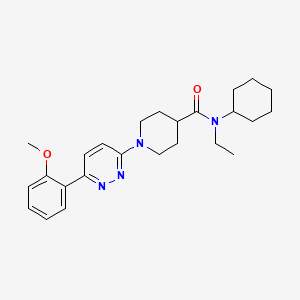
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2651229.png)
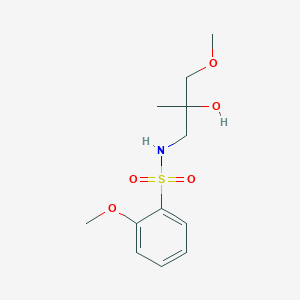
![4-Ethyl-5-fluoro-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2651232.png)
![N-[(2-chlorophenyl)(cyano)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2651236.png)
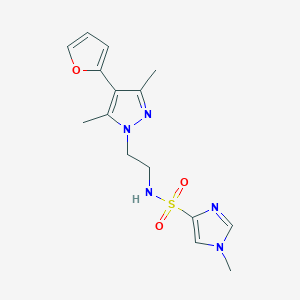
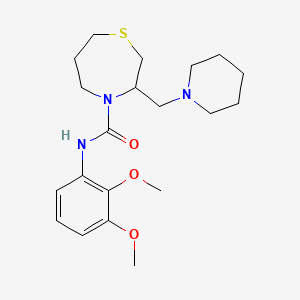
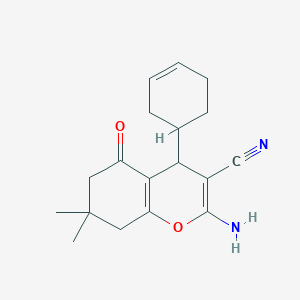
![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2651242.png)